molecular formula C16H13NOS B14452464 1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one CAS No. 74675-52-8

1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one

Cat. No.: B14452464
CAS No.: 74675-52-8
M. Wt: 267.3 g/mol
InChI Key: DGTFJERWSWLGBW-UHFFFAOYSA-N
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Description

1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one is a chemical compound belonging to the benzothiazine family Benzothiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one typically involves the condensation of substituted 2-amino-benzenethiols with appropriate carbonyl compounds. One common method includes the reaction of 2-amino-benzenethiol with acetophenone under acidic conditions to form the desired benzothiazine derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the benzothiazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

74675-52-8

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

1-(3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone

InChI

InChI=1S/C16H13NOS/c1-11(18)16-15(12-7-3-2-4-8-12)17-13-9-5-6-10-14(13)19-16/h2-10,17H,1H3

InChI Key

DGTFJERWSWLGBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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